molecular formula C16H22INO4 B5035606 ethyl 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxylate

ethyl 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxylate

Cat. No. B5035606
M. Wt: 419.25 g/mol
InChI Key: OTNQYEDDFJUWEP-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxylate” seems to be a complex organic molecule. It appears to contain a piperidine ring, which is a common feature in many pharmaceuticals, and a benzyl group with hydroxy, iodo, and methoxy substituents .


Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. The reactivity of “ethyl 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxylate” would likely be influenced by the electron-donating methoxy group and the electron-withdrawing iodo group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 1-(4-hydroxy-3-iodo-5-methoxybenzyl)-3-piperidinecarboxylate” would depend on its precise molecular structure. The presence of the polar hydroxy and methoxy groups, the heavy iodine atom, and the piperidine ring would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical, the piperidine ring and the substituted benzyl group could interact with biological targets, but without more information, it’s difficult to speculate .

Future Directions

The future directions for research on this compound would likely depend on its intended application. If it’s a pharmaceutical, further studies could investigate its biological activity, pharmacokinetics, and toxicity .

properties

IUPAC Name

ethyl 1-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-3-22-16(20)12-5-4-6-18(10-12)9-11-7-13(17)15(19)14(8-11)21-2/h7-8,12,19H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNQYEDDFJUWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)I)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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